molecular formula C9H18ClNO2 B12310844 Cyclopentylmethyl 2-aminopropanoate;hydrochloride

Cyclopentylmethyl 2-aminopropanoate;hydrochloride

Cat. No.: B12310844
M. Wt: 207.70 g/mol
InChI Key: LYMHFVGYAXLGFJ-UHFFFAOYSA-N
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Description

L-Alanine cyclopentylmethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of L-Alanine, an amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a cyclopentylmethyl ester group attached to the L-Alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine cyclopentylmethyl ester hydrochloride typically involves the esterification of L-Alanine with cyclopentylmethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of L-Alanine cyclopentylmethyl ester hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Alanine cyclopentylmethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Cyclopentylmethyl carboxylic acid.

    Reduction: Cyclopentylmethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Alanine cyclopentylmethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

    Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release L-Alanine and cyclopentylmethanol. L-Alanine is then involved in various metabolic pathways, including protein synthesis and energy production. The cyclopentylmethanol can be further metabolized or excreted.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine methyl ester hydrochloride
  • L-Alanine ethyl ester hydrochloride
  • L-Alanine isopropyl ester hydrochloride

Uniqueness

L-Alanine cyclopentylmethyl ester hydrochloride is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

cyclopentylmethyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H

InChI Key

LYMHFVGYAXLGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1CCCC1)N.Cl

Origin of Product

United States

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